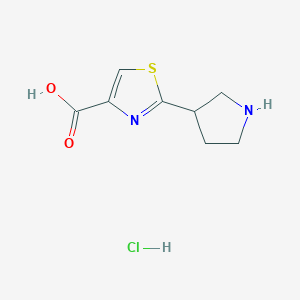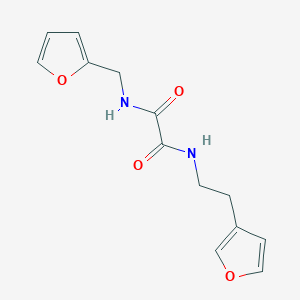
N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide, also known as CMI-977, is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential therapeutic applications in the field of cancer research.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a critical role in cancer cell growth, survival, and metastasis. N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide inhibits this pathway by binding to the ATP-binding site of the mTOR kinase, thereby preventing its activation.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis, which are critical processes for cancer progression. In addition, it has been shown to enhance the anti-tumor effects of chemotherapy drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It exhibits potent anti-cancer activity and can be used in combination with other chemotherapy drugs to enhance their efficacy. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Several future directions for the research on N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide can be identified. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of more water-soluble derivatives of N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide for in vivo studies.
3. Investigation of the potential use of N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide in combination with other targeted therapies.
4. Evaluation of the pharmacokinetics and toxicity of N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide in preclinical and clinical studies.
5. Identification of biomarkers that can predict the response of cancer cells to N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide.
Conclusion
N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is a synthetic compound that exhibits potent anti-cancer activity. Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway. It has several advantages for lab experiments, including its ease of synthesis and ability to enhance the anti-tumor effects of chemotherapy drugs. Future research on N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide should focus on the optimization of the synthesis method, development of more water-soluble derivatives, evaluation of pharmacokinetics and toxicity, and identification of biomarkers that can predict the response of cancer cells to the compound.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has been reported in the literature. It involves the reaction of 3-chloro-4-methylphenylamine with 3-methoxy-2H-chromen-2-one in the presence of acetic anhydride and pyridine. The resulting product is then treated with hydrazine hydrate to form the final compound.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits anti-angiogenic and anti-metastatic properties.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-imino-8-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-10-6-7-12(9-14(10)19)21-18(22)13-8-11-4-3-5-15(23-2)16(11)24-17(13)20/h3-9,20H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAJSTOBHLLCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

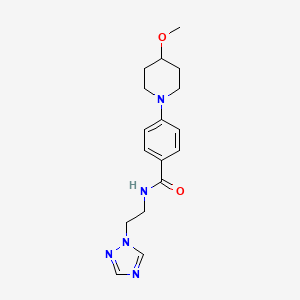

![2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2636994.png)

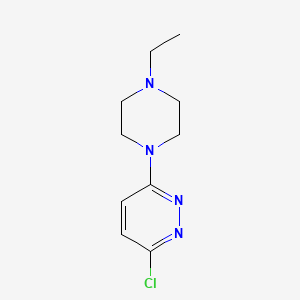
![4-morpholino-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2636998.png)



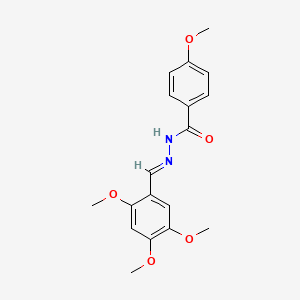
![2,4-dichloro-1-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B2637008.png)
